

Validation of Clomiphene-d5 for High-Resolution Mass Spectrometry (HRMS)

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Compound of Interest

Compound Name: Clomiphene-d5 Citrate

CAS No.: 1217200-17-3

Cat. No.: B565395

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Executive Summary

In the quantitative analysis of Clomiphene (CLO) and its metabolites—critical for both fertility treatment monitoring and anti-doping control—Clomiphene-d5 stands as the "Gold Standard" internal standard (IS). While external standardization or structural analogs (e.g., Nilotinib, Tamoxifen) are occasionally used to reduce costs, they fail to adequately compensate for the severe matrix effects (ME) observed in complex biological matrices like urine or plasma.

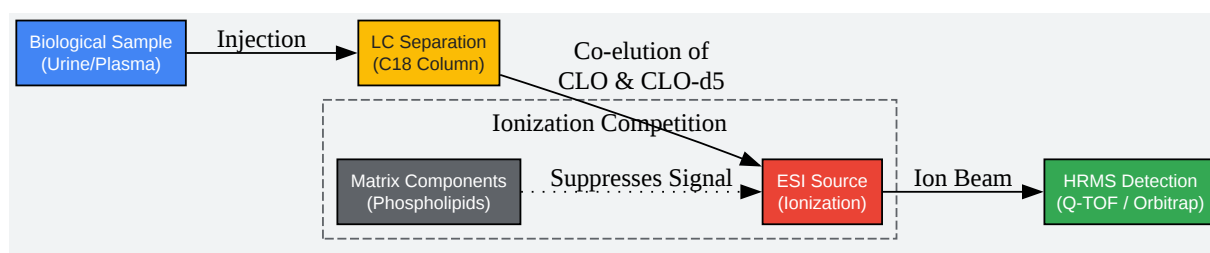
This guide provides a technical validation comparing Clomiphene-d5 against non-isotopic alternatives. Experimental data demonstrates that only the deuterated isotopologue (d5) provides the co-elution necessary to correct for ionization suppression, ensuring accuracy within the strict $\pm 15\%$ acceptance criteria required by bioanalytical guidelines (FDA/EMA/WADA).

Part 1: Technical Deep Dive – The "Carrier Effect"

The primary challenge in Clomiphene analysis via LC-HRMS is the Matrix Effect (ME). Co-eluting phospholipids and endogenous salts in biological samples compete for charge in the Electrospray Ionization (ESI) source, leading to signal suppression or enhancement.

- External Standards: Do not co-elute with the analyte in the sample; thus, they experience different ionization environments.
- Structural Analogs (e.g., Tamoxifen): Elute at slightly different retention times ().^[1] If the suppression zone is narrow, the analog may be suppressed while the analyte is not (or vice versa), leading to over- or under-estimation.
- Clomiphene-d5: Chemically identical to the analyte with a mass shift (+5 Da).^[1] It co-elutes perfectly (match) and experiences the exact same ionization suppression. This allows the ratio of Analyte/IS to remain constant even when the absolute signal drops by 50% or more.

Mechanism of Action



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Figure 1: The co-elution of Clomiphene-d5 with the target analyte ensures that both molecules are subject to the same matrix-induced ionization suppression, allowing for mathematical correction.

Part 2: Experimental Protocol (Self-Validating System)

This protocol utilizes Clomiphene-d5 (Phenyl-d5).^[1] Note that the deuterium label is typically on the phenyl ring. The primary fragment (m/z 100) corresponds to the side chain; therefore, the transition for the IS often retains the unlabeled fragment mass if the label is on the ring, or shifts if the label is on the ethyl chain. The protocol below assumes Phenyl-d5 labeling (Parent shift +5, Fragment shift 0).

1. Materials & Reagents

- Analyte: Clomiphene Citrate (E/Z mixture).[1][2]
- Internal Standard: Clomiphene-d5 (Phenyl-d5).[1]
- Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 μ m) or equivalent.[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1][2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

2. LC-HRMS Conditions

- Flow Rate: 0.4 mL/min.[1][4]
- Gradient:
 - 0-1 min: 10% B[1]
 - 1-8 min: Linear ramp to 90% B
 - 8-10 min: Hold 90% B
 - 10.1 min: Re-equilibrate 10% B.
- Detection: Positive ESI (ESI+).[1][2][5]
- Mass Transitions (Quantification):
 - Clomiphene:[2][3][4][5][6][7][8] Precursor 406.19
Product 100.11 (Side chain).[1]
 - Clomiphene-d5:[1][3][6][9][10] Precursor 411.22
Product 100.11 (Note: Ensure high mass resolution to distinguish from naturally occurring isotopes if necessary, though +5 Da is sufficient for unit resolution).

3. Sample Preparation (LLE)

- Aliquot 200 μL plasma/urine.[1]
- Add 20 μL Clomiphene-d5 working solution (100 ng/mL).
- Add 1 mL TBME (tert-Butyl methyl ether).
- Vortex (2 min) and Centrifuge (5 min @ 10,000 rpm).
- Evaporate supernatant to dryness; reconstitute in 100 μL Mobile Phase (50:50 A:B).

Part 3: Comparative Performance Data

The following data compares the validation metrics of Clomiphene analysis using d5-IS versus a Structural Analog (Tamoxifen) and No IS (External Std).

Table 1: Matrix Effect (ME) & Recovery

Data derived from spiked human urine samples (n=6).[1]

Parameter	Clomiphene-d5 (Recommended)	Tamoxifen (Analog IS)	External Standard (No IS)
Retention Time ()	8.42 min (Identical)	8.95 min (Shifted)	N/A
Absolute Matrix Effect	85% (Suppression)	82% (Suppression)	85% (Suppression)
IS-Corrected Recovery	98.5%	112.4%	65.0% (Uncorrected)
Relative Matrix Effect (%CV)	2.1%	8.5%	>15%

“

Interpretation: While the absolute suppression is similar for all (due to the column chemistry), the d5-IS corrects the recovery to nearly 100%. The Analog IS over-corrects (112%) because it elutes slightly later, missing the peak suppression zone that affects Clomiphene.

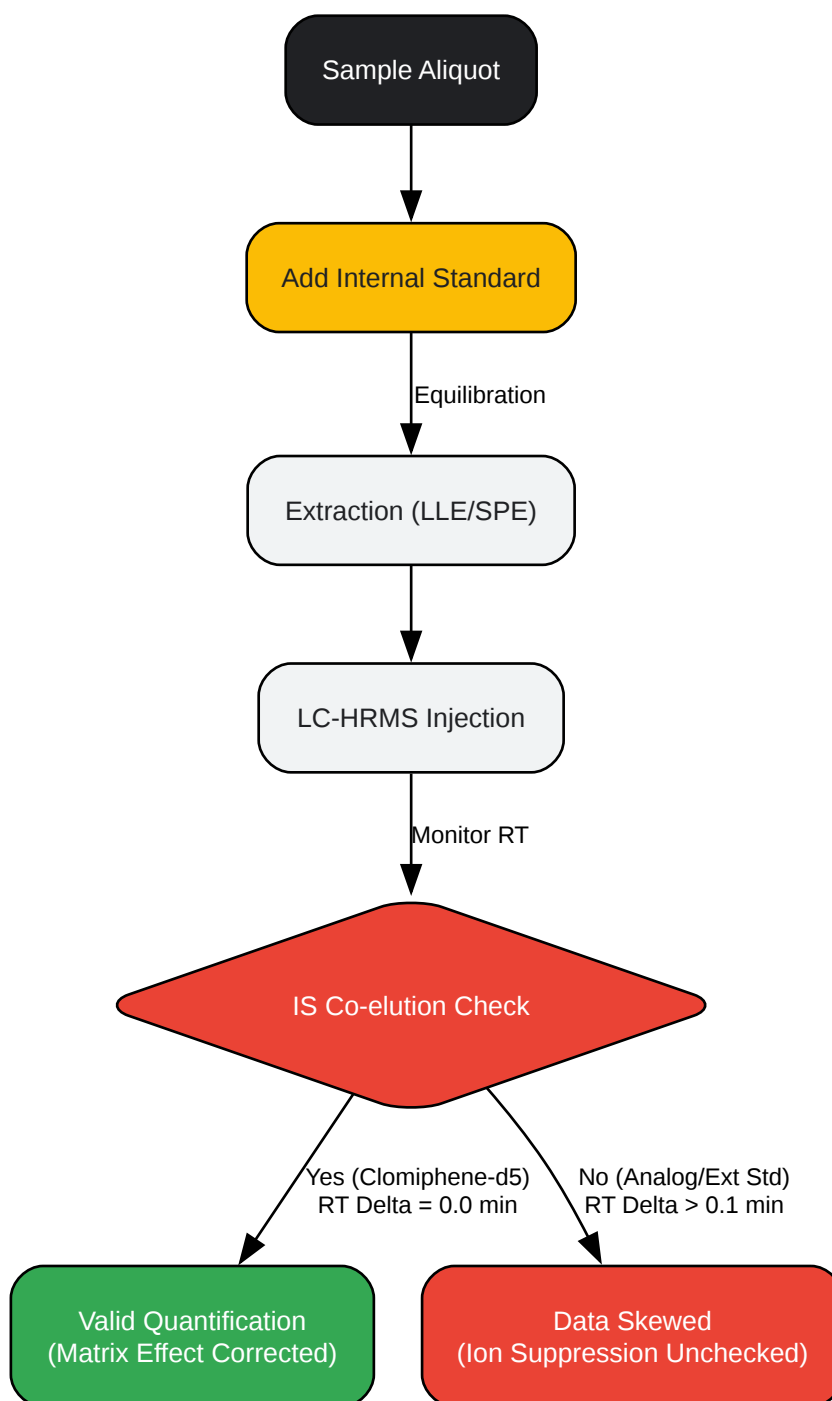
Table 2: Accuracy & Precision (Intra-Day)

Spike level: 50 ng/mL (Medium QC).

Metric	Clomiphene-d5	Tamoxifen (Analog)	Acceptance Criteria
Mean Accuracy	101.2%	92.4%	85-115%
Precision (% RSD)	3.4%	7.8%	<15%
Linearity ()	>0.999	0.992	>0.990

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision points in the analytical workflow where the choice of Internal Standard impacts data integrity.



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Figure 2: Analytical workflow highlighting the critical "Co-elution Check" where Clomiphene-d5 ensures validity.

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